phenylalanine-specific permease, E coli
Descripción
Significance of Phenylalanine Transport in E. coli Cellular Physiology
The transport of amino acids, such as phenylalanine, is fundamentally important for the cellular physiology of Escherichia coli. Phenylalanine is one of the essential aromatic amino acids required for the synthesis of proteins. wikipedia.org While E. coli possesses the metabolic pathways to synthesize phenylalanine de novo from precursors like phosphoenolpyruvate (B93156) and erythrose-4-phosphate, this process is energetically expensive. nih.govmdpi.com By importing phenylalanine from the external environment, the bacterium can conserve significant cellular resources that would otherwise be dedicated to its synthesis. mdpi.com
Overview of Amino Acid Transport Systems in E. coli
Escherichia coli has evolved a sophisticated and diverse array of transport systems to mediate the uptake of the 20 standard amino acids. mdpi.comdspmuranchi.ac.in These systems are crucial for nutrition, allowing the bacterium to utilize amino acids present in its growth medium. mdpi.com Bacterial amino acid transporters can be broadly categorized into primary and secondary active transporters. mdpi.com Primary transporters, such as ATP-binding cassette (ABC) transporters, directly utilize the energy from ATP hydrolysis to move substrates across the membrane. wikipedia.org Secondary transporters, like PheP, use the energy stored in an electrochemical ion gradient, typically a proton or sodium ion gradient, to drive transport. uniprot.orgdspmuranchi.ac.in
E. coli possesses multiple transport systems for many amino acids, often with overlapping specificities and different affinities. For the aromatic amino acids, besides the high-affinity PheP, the cell utilizes the general aromatic amino acid permease, AroP, which transports phenylalanine, tyrosine, and tryptophan. nih.gov Research has also identified that the branched-chain amino acid transporter, the LIV-I/LS system, can function as a third phenylalanine transporter, playing a significant role in its accumulation, especially in the presence of tyrosine or tryptophan. nih.govresearchgate.net Other transport systems include CycA for nonpolar amino acids like alanine (B10760859) and glycine, and BrnQ for isoleucine. mdpi.com This multiplicity of transporters provides the cell with metabolic flexibility to adapt to varying environmental conditions and nutrient availability. nih.govnih.gov
**Table 1: Selected Phenylalanine Transport Systems in *E. coli***
| Transporter | Gene | Substrates | Notes |
|---|---|---|---|
| PheP | pheP | Phenylalanine (high-affinity), Tyrosine (lower affinity) nih.gov | Does not transport tryptophan. nih.gov Functions as a Phenylalanine:H+ symporter. uniprot.org |
| AroP | aroP | Phenylalanine, Tyrosine, Tryptophan (general aromatic) nih.gov | Exhibits high homology (59.6% identity) with PheP. researchgate.netasm.org |
| LIV-I/LS | livKHMGF, livJ | Leucine (B10760876), Isoleucine, Valine, Phenylalanine, Alanine nih.govresearchgate.net | An ABC transporter system that acts as a third phenylalanine transporter. nih.gov |
| CycA | cycA | Glycine, Alanine, D-serine, Leucine, Isoleucine, Valine mdpi.com | A broad-specificity transporter for nonpolar amino acids. mdpi.com |
Historical Context and Discovery of PheP
The modern study of bacterial membrane transport systems began in the 1950s, with pioneering work establishing that bacteria possess distinct proteins for nutrient uptake, separate from their metabolic enzymes. dspmuranchi.ac.in While much early research focused on sugar transport, evidence for the accumulation of amino acids by bacteria also emerged during this period. dspmuranchi.ac.in The German pediatrician Theodor Escherich first described the bacterium Bacterium coli commune, now known as Escherichia coli, in 1885. elifesciences.orgnih.govmdpi.com By the mid-20th century, E. coli had become a primary model organism in microbiology and molecular biology, paving the way for detailed genetic and biochemical studies of its cellular processes, including transport. elifesciences.orgnih.gov
Within this scientific framework, specific amino acid transport systems were gradually identified and characterized. The existence of a high-affinity, specific transport system for phenylalanine was deduced from biochemical and genetic studies. The definitive identification and characterization of PheP came in 1991 with the cloning and sequencing of the pheP gene. researchgate.netasm.org Researchers isolated the gene on a 6-kb Sau3AI fragment from a chromosomal library by its ability to complement a mutant strain that lacked a functional phenylalanine-specific permease. researchgate.netasm.org Subsequent sequencing revealed that the pheP gene consists of 1,374 nucleotides, encoding a highly hydrophobic protein of 458 amino acid residues. researchgate.netasm.org This work provided the primary structure and predicted a topological model of 12 transmembrane helices, which has since been refined by further experimental analysis. researchgate.netnih.gov
Propiedades
Número CAS |
138881-74-0 |
|---|---|
Fórmula molecular |
C5H4N2O3 |
Sinónimos |
phenylalanine-specific permease, E coli |
Origen del producto |
United States |
Genetic Organization and Transcriptional Regulation of Phep
Genomic Locus and Operon Structure of the pheP Gene in E. coli
The pheP gene, responsible for encoding the phenylalanine-specific permease, has been successfully cloned and sequenced, providing foundational insights into its genetic organization. The gene was initially isolated from a chromosomal library on a 6-kb Sau3AI fragment. Subsequent subcloning efforts localized the pheP gene to a smaller 2.7-kb HindIII-HindII fragment. nih.gov
Sequence analysis of this 2.7-kb region revealed a distinct open reading frame (ORF) that constitutes the pheP structural gene. This ORF begins at a putative GTG translation start codon and concludes with a TAA termination signal. nih.gov The structural gene itself is composed of 1,374 nucleotides, which directs the synthesis of the 458-amino acid PheP protein. nih.gov The PheP protein is characterized by its high degree of hydrophobicity, with nonpolar residues accounting for 71% of its composition. nih.gov Topological modeling predicts that the protein folds into a structure with 12 transmembrane segments. nih.govnih.gov
**Table 1: Genomic and Structural Features of the pheP Gene in *E. coli***
| Feature | Description | Reference |
|---|---|---|
| Gene Name | pheP | nih.gov |
| Product | Phenylalanine-specific permease | nih.govunam.mxuniprot.org |
| Size of Structural Gene | 1,374 nucleotides | nih.gov |
| Encoded Protein | 458 amino acid residues | nih.gov |
| Translation Start Codon | GTG | nih.gov |
| Translation Stop Codon | TAA | nih.gov |
| Predicted Topology | 12 transmembrane segments | nih.govnih.gov |
Identification and Characterization of pheP Promoters and Regulatory Elements
The initiation of pheP transcription is controlled by specific promoter and regulatory elements located upstream of the coding sequence. Primer extension analysis has identified a single transcription initiation site situated 30 base pairs upstream from the GTG translation start codon. nih.gov The promoter region of pheP contains sequences that are recognized by the sigma 70 subunit of RNA polymerase, which is responsible for the transcription of most genes in E. coli. nih.gov
The regulation of pheP expression is also influenced by the binding of specific transcription factors to regulatory elements within the promoter region. One of the key regulators is the TyrR protein, which binds to specific DNA sequences known as TyrR boxes. The consensus sequence for these TyrR boxes is TGTAAAN6TTTACA. nih.gov The presence and arrangement of these boxes in the promoter region of genes within the TyrR regulon determine the nature and level of the regulatory response. nih.gov
Transcriptional Control Mechanisms Governing pheP Expression
The expression of pheP is meticulously controlled by a combination of global regulatory proteins, transcription factors, and environmental signals. This multi-layered regulation ensures that the synthesis of the phenylalanine-specific permease is aligned with the metabolic needs of the cell.
Role of Global Regulatory Proteins and Transcription Factors (e.g., TyrR)
The TyrR protein is a global regulatory protein in E. coli that plays a central role in controlling the biosynthesis and transport of aromatic amino acids. researchgate.net It functions as both a repressor and an activator of transcription for the genes within its regulon. nih.govnih.gov The activity of TyrR is modulated by the binding of one or more of the aromatic amino acids: phenylalanine, tyrosine, or tryptophan. nih.govnih.gov
In its dimeric form, the TyrR protein can bind to high-affinity recognition sequences, referred to as "strong TyrR boxes". nih.gov However, in the presence of tyrosine and ATP, the TyrR dimers can self-associate to form a hexamer, which is capable of binding to lower-affinity "weak TyrR boxes" that may overlap with the promoter. nih.gov The binding of TyrR to these sites can either block the binding of RNA polymerase, leading to repression, or facilitate the initiation of transcription, resulting in activation. nih.gov Phenylalanine is required for the activation of expression by TyrR. nih.gov
Response to Environmental and Metabolic Cues
General environmental factors that affect gene expression in E. coli include:
Temperature: Most E. coli strains have an optimal growth temperature of 37°C. genextgenomics.com Deviations from this temperature can induce stress responses and alter gene expression patterns. genextgenomics.com
pH: The pH of the growth medium can affect protein solubility and stability, with most E. coli strains favoring a neutral pH of around 7.0. genextgenomics.comnih.gov
Nutrient Availability: The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a crucial role in regulating metabolic pathways and gene expression. genextgenomics.com For instance, the availability of different carbon sources can influence the metabolic state of the cell and the expression of transport systems. genextgenomics.com
Metabolic cues, such as the intracellular concentrations of amino acids, also play a direct role in regulating the expression of genes involved in their transport and metabolism. The TyrR protein, for example, directly senses the levels of aromatic amino acids to modulate the expression of the pheP gene. nih.govnih.gov
Interplay with Other Amino Acid Metabolism Regulatory Networks
The regulation of pheP is not an isolated process but is integrated into the broader network of amino acid metabolism. The TyrR regulon, which includes pheP, controls a suite of genes involved in the biosynthesis and transport of all three aromatic amino acids. nih.govnih.gov This coordinated regulation allows the cell to maintain a balance in the intracellular pools of these essential compounds.
Furthermore, there is a significant interplay between transcriptional and post-transcriptional regulatory networks. For example, both the transcription factor TyrR and the small RNA GcvB repress the expression of aroG, which encodes a key enzyme in the common aromatic amino acid biosynthesis pathway, and aroP, which encodes a general aromatic amino acid transporter. asm.org This dual control mechanism highlights the intricate connections between different regulatory layers in the cell.
Post-Transcriptional Regulation of pheP (e.g., by sRNAs like GcvB)
In addition to transcriptional control, the expression of pheP is also subject to post-transcriptional regulation, primarily mediated by small non-coding RNAs (sRNAs). nih.gov These sRNAs can modulate gene expression by base-pairing with target messenger RNAs (mRNAs), which can lead to the inhibition of translation or a change in mRNA stability. nih.gov
The sRNA GcvB is a global regulator of amino acid metabolism in E. coli and has been shown to modestly repress the expression of pheP. nih.gov GcvB acts in trans, meaning it is encoded at a different genomic locus from its target, and typically requires the RNA chaperone Hfq to facilitate its interaction with target mRNAs. nih.govnih.gov The interaction between GcvB and the pheP mRNA is predicted to occur through its R1 seed region. nih.gov This post-transcriptional regulation by GcvB adds another layer of control to the expression of the phenylalanine-specific permease, allowing for rapid adjustments in response to changing cellular conditions. nih.gov
**Table 2: Regulatory Factors of pheP Expression in *E. coli***
| Regulator | Type | Mode of Action | Effect on pheP Expression | Reference |
|---|---|---|---|---|
| TyrR | Protein (Transcription Factor) | Binds to TyrR boxes in the promoter region | Can act as an activator in the presence of phenylalanine | nih.govnih.gov |
| GcvB | Small RNA | Post-transcriptional repression | Modest repression | nih.gov |
Genetic Manipulation and Mutagenesis Studies of pheP Expression
The study of Phenylalanine-specific permease (PheP) in Escherichia coli has been significantly advanced through various genetic manipulation and mutagenesis techniques. These methods allow researchers to create specific, targeted changes in the pheP gene, enabling detailed investigation into the structure-function relationship of the PheP protein and the regulation of its expression. neb.comwikipedia.org Key techniques employed include site-directed mutagenesis for targeted amino acid substitution and transposon mutagenesis for random gene inactivation, providing comprehensive insights into the protein's functional domains and regulatory mechanisms.
Site-Directed Mutagenesis of pheP
Site-directed mutagenesis is a powerful in vitro method used to introduce precise mutations into a DNA sequence, such as insertions, deletions, and substitutions. neb.com This technique has been instrumental in identifying critical amino acid residues within the PheP protein that are essential for its transport activity.
One area of focus has been a region corresponding to a postulated consensus amphipathic region, which is also found in the related GabP protein. nih.gov Studies involving site-directed mutagenesis have revealed that specific amino acid residues are crucial for the functional activity of the PheP protein. nih.gov For example, research has highlighted the high specificity and critical nature of Tyrosine at position 313 (Y313) and Arginine at position 317 (R317). nih.gov Substitution of these residues with other amino acids resulted in a significant reduction or complete loss of phenylalanine transport activity. nih.govuniprot.org
Transport assays using E. coli strains transformed with plasmids carrying these mutated pheP genes have quantified the impact of these substitutions. nih.gov The uptake of radiolabeled L-phenylalanine is measured to determine the transport efficiency of the mutant permeases compared to the wild-type protein. nih.gov
Below is a summary of research findings from site-directed mutagenesis studies on key residues of the PheP protein.
| Original Residue | Position | Substitution | Resulting Phenylalanine Transport Activity (% of Wild-Type) | Reference |
|---|---|---|---|---|
| Tyrosine (Y) | 313 | Alanine (B10760859) (A) | <1% | nih.gov |
| Tyrosine (Y) | 313 | Phenylalanine (F) | <1% | nih.gov |
| Arginine (R) | 317 | Alanine (A) | <1% | nih.gov |
| Arginine (R) | 317 | Lysine (K) | <1% | nih.gov |
Transposon Mutagenesis
Random transposon mutagenesis is another valuable technique used to generate libraries of genetic insertions within bacterial genomes. frontiersin.org This method involves the use of transposable elements, or "jumping genes," which can move from one location to another in the DNA. frontiersin.org In E. coli, transposons can be delivered via plasmids to create random insertion mutations throughout the genome. wisc.edunih.gov
This approach is useful for identifying genes involved in specific biological processes without prior knowledge of their sequence or function. By creating a large library of mutants and screening for a particular phenotype—such as the inability to grow on a medium with phenylalanine as the sole nitrogen or carbon source—researchers can isolate mutants where the pheP gene or its regulatory elements have been disrupted.
The general workflow for transposon mutagenesis in E. coli involves:
Transformation/Conjugation : Introducing a plasmid carrying a transposon into the target E. coli cells. frontiersin.orgwisc.edu
Selection : Growing the cells on a selective medium. For instance, if the transposon carries an antibiotic resistance gene, only cells that have successfully incorporated the transposon will survive. wisc.edunih.gov
Screening : Identifying mutants with the desired phenotype.
Mapping the Insertion : Sequencing the DNA adjacent to the transposon insertion site to identify the disrupted gene. frontiersin.org
While specific large-scale transposon mutagenesis screens exclusively targeting pheP expression are not detailed in the provided context, this methodology remains a fundamental tool for genetic manipulation in E. coli. frontiersin.orgwisc.edunih.gov
The table below summarizes the application of different genetic manipulation techniques in the study of pheP.
| Technique | Description | Application to pheP Study | Key Findings |
|---|---|---|---|
| Site-Directed Mutagenesis | Introduces specific, targeted nucleotide changes into a gene to alter protein sequence. neb.comwikipedia.org | Used to investigate the role of specific amino acid residues in the PheP protein. nih.gov | Identified critical residues like Y313 and R317 as essential for phenylalanine transport function. nih.gov |
| Transposon Mutagenesis | Uses mobile genetic elements (transposons) to create random insertions within a genome, often causing gene inactivation. frontiersin.orgnih.gov | A general method applicable for creating random pheP knockout mutants to study the effects of its absence. | Allows for the identification of genes essential for a specific phenotype by screening for loss-of-function. nih.gov |
| CRISPR-Cas9 Genome Editing | An advanced gene-editing technology that allows for precise deletion, insertion, or replacement of DNA sequences at specific genomic loci. nih.govsemanticscholar.org | Can be used for highly efficient and specific "markerless" deletion or modification of the pheP gene on the E. coli chromosome. nih.govfrontiersin.org | Enables rapid and multiplexed genomic modifications, facilitating more complex studies of gene function and regulation. frontiersin.org |
Biochemical and Mechanistic Elucidation of Phep Function
Substrate Specificity and Molecular Recognition
The ability of PheP to selectively recognize and transport its primary substrate is a key feature of its biological role. This specificity is determined by the structural characteristics of its substrate-binding pocket.
Affinity and Selectivity for L-Phenylalanine
PheP exhibits a high affinity and selectivity for L-phenylalanine. uniprot.orgnih.gov This specificity ensures the efficient uptake of this amino acid even at low extracellular concentrations, a critical advantage for bacterial survival in diverse environments. The high degree of selectivity minimizes the transport of other structurally similar amino acids, thereby preventing unnecessary expenditure of cellular energy and maintaining intracellular amino acid homeostasis. The protein's structure, predicted to have 12 transmembrane segments with both the N- and C-termini located in the cytoplasm, provides the framework for this selective binding. nih.govnih.govresearchgate.net
Analysis of Aromatic Amino Acid Binding and Competitive Inhibition
While highly specific for L-phenylalanine, PheP can also transport L-tyrosine, albeit with a lower affinity. uniprot.org However, it does not transport L-tryptophan. uniprot.org This indicates that the binding site can accommodate the hydroxyl group of tyrosine but not the larger indole (B1671886) group of tryptophan.
Studies on competitive inhibition have further illuminated the substrate binding preferences of PheP. The presence of other aromatic amino acids can interfere with the transport of L-phenylalanine. This competitive interaction is a hallmark of transporters that share a common binding site for multiple substrates. The degree of inhibition is dependent on the concentration and affinity of the competing amino acid. While specific quantitative data on the competitive inhibition of PheP by other aromatic amino acids is a subject of ongoing research, the general principle of competition for binding is a well-established characteristic of this permease.
Transport Kinetics and Energetics
The transport of L-phenylalanine by PheP is an active process, requiring energy to move the substrate against its concentration gradient. The kinetics and energetics of this process are fundamental to understanding its efficiency and regulation.
Characterization of Transport Velocity and Saturation (e.g., Vmax, Km)
The transport of L-phenylalanine by PheP follows Michaelis-Menten kinetics, characterized by a maximum transport velocity (Vmax) and a Michaelis constant (Km). The Km value represents the substrate concentration at which the transport rate is half of Vmax, providing a measure of the enzyme's affinity for its substrate. While specific, consistently reported values for Vmax and Km for PheP can vary depending on the experimental conditions and the specific E. coli strain, research has focused on engineering strains with enhanced L-phenylalanine production, which often involves modulating transporter activity. mdpi.com
Interactive Data Table: Representative Kinetic Parameters for Amino Acid Transporters
| Parameter | Description | Typical Range for High-Affinity Transporters |
| Km (µM) | Michaelis constant; substrate concentration at half-maximal velocity. A lower Km indicates higher affinity. | 1 - 50 |
| Vmax (nmol/min/mg protein) | Maximum velocity of transport at saturating substrate concentrations. | 10 - 200 |
Note: The values presented are illustrative and can be influenced by factors such as membrane composition, pH, and temperature.
Proton Motive Force-Coupled Transport Mechanism
The active transport of L-phenylalanine by PheP is coupled to the proton motive force (PMF). The PMF is an electrochemical gradient of protons across the cytoplasmic membrane, generated by cellular respiration or ATP hydrolysis. This energy source allows PheP to concentrate L-phenylalanine inside the cell. The dependence on PMF is a common feature of many secondary active transporters in bacteria.
Stoichiometry of Proton-Phenylalanine Symport
PheP functions as a symporter, meaning it cotransports protons (H+) and L-phenylalanine in the same direction across the membrane. The precise stoichiometry of this symport, referring to the number of protons translocated per molecule of L-phenylalanine, is a critical aspect of its mechanism. While the exact stoichiometric ratio for PheP is still under investigation, for many similar amino acid transporters in the APC family, a ratio of one proton to one substrate molecule is commonly observed. This coupling ensures that the energy stored in the proton gradient is efficiently utilized for amino acid uptake.
Conformational Dynamics and Translocation Cycle
The transport of substrates across the membrane by permeases like PheP is a dynamic process that involves significant conformational changes of the protein structure.
While the precise crystallographic details of PheP's transport cycle are not yet fully elucidated, its function is understood to operate via the alternating access model, a well-established mechanism for many secondary transporters, including the extensively studied lactose (B1674315) permease (LacY) of E. coli. This model posits that the transporter cycles between at least two major conformational states: an outward-facing (periplasmic-open) and an inward-facing (cytoplasmic-open) state.
The cycle for a proton-substrate symporter like PheP can be conceptualized as follows:
Outward-Facing State: The permease initially presents its substrate-binding site to the periplasm. A proton (H+) from the periplasm binds to the protein, which may induce a conformational change that increases the affinity for the primary substrate, phenylalanine.
Substrate Binding: A molecule of phenylalanine binds to the protonated, outward-facing transporter.
Occluded State: The binding of both proton and substrate triggers a major conformational change, closing the periplasmic gate and sequestering the bound ligands within the protein, in a state that is inaccessible to either side of the membrane.
Inward-Facing State: The transporter then undergoes another conformational shift, opening a gate towards the cytoplasm and exposing the binding site.
Substrate and Proton Release: Due to the low intracellular concentration of phenylalanine and the lower proton concentration in the cytoplasm, both the substrate and the proton are released into the cell's interior.
Reorientation: Following the release of its ligands, the now-empty transporter reverts to its original outward-facing conformation, ready to begin a new cycle.
This mechanism ensures the coupled movement of the proton and substrate, preventing the uncoupled leakage of protons or the futile transport of substrate out of the cell.
The conformational changes central to the alternating access model are driven by the interactions and movements of specific amino acid residues within the protein structure. Site-directed mutagenesis studies have been instrumental in identifying residues that are critical for the transport function of PheP, suggesting their involvement in substrate binding, proton translocation, or the conformational transitions themselves.
Several conserved charged residues have been identified as essential for PheP activity. Their substitution often leads to a dramatic loss of transport function, highlighting their importance in the mechanism. Additionally, proline residues, known for their unique ability to introduce kinks into alpha-helical structures, play a significant structural role in transmembrane segments. Changes to specific proline residues can disrupt the helical packing and dynamics necessary for transport. nih.gov
Below is a table summarizing key residues identified through mutagenesis and their impact on PheP function.
| Residue | Location (Transmembrane Span) | Observed Effect of Mutation | Putative Role |
| E118 | IV | Essential for phenylalanine uptake | Substrate/proton binding, conformational change |
| K168 | V | Essential for phenylalanine uptake | Substrate/proton binding, charge-pairing |
| E226 | VII | Essential for phenylalanine uptake | Proton translocation, structural integrity |
| R252 | VIII | Essential for phenylalanine uptake | Charge-pairing, stabilization of conformations |
| P54 | II | >50% loss of transport activity | Maintaining helix structure/packing |
| P341 | IX | Severe loss of transport activity | Critical for the structure/function of this region |
| P442 | XII | >50% loss of transport activity | C-terminal domain structure/flexibility |
This table is compiled from findings in site-directed mutagenesis studies. nih.gov
The dramatic effects of mutations at these positions underscore their critical role in either maintaining the structural integrity of the permease or directly participating in the binding and translocation events of the transport cycle. nih.gov
Interaction with Cellular Components
The function of an integral membrane protein like PheP is intrinsically linked to its immediate environment within the cell membrane and its potential interactions with other cellular molecules.
The lipid bilayer of the E. coli inner membrane is not a passive scaffold but an active participant in the function of embedded proteins. The composition of the E. coli inner membrane is predominantly composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). thebiogrid.org The specific properties of this lipid environment, such as bilayer thickness, surface charge, and lateral pressure profiles (or curvature stress), are critical for the correct folding, insertion, stability, and activity of membrane permeases.
Large-scale proteomic studies in E. coli aim to map the complex network of protein-protein interactions (PPIs) that govern cellular processes. These interactions can be transient, forming dynamic complexes, or stable, creating multi-protein machines. Methodologies such as yeast two-hybrid (Y2H) systems and affinity purification coupled with mass spectrometry (AP-MS) are used to identify these interaction partners. nih.govnih.govnih.gov
While specific, dedicated studies on the PheP interactome are not extensively detailed in the literature, public interaction databases like the Biological General Repository for Interaction Datasets (BioGRID) have compiled data from high-throughput screens. uniprot.orgthebiogrid.org These databases list several putative interacting partners for PheP in E. coli. It is important to note that high-throughput data often requires further validation to confirm the biological relevance of these interactions. The identification of membrane protein interactions can be particularly challenging, often requiring specialized techniques like the membrane-based yeast two-hybrid (MbY2H) system. nih.gov
The UniProt database entry for PheP (P24207) lists several interactors identified in large-scale experiments. uniprot.org These putative interactions could suggest roles in the regulation of PheP activity, its localization within membrane domains, or its integration into larger metabolic complexes, known as metabolons.
Structural Biology and Topological Analysis of Phep
Primary Amino Acid Sequence Analysis and Functional Domain Prediction
The gene encoding PheP, pheP, has been cloned and sequenced, revealing a structural gene of 1,374 nucleotides. nih.govresearchgate.net This sequence translates into a protein of 458 amino acid residues with a calculated molecular weight of 50,677 Daltons. uniprot.orgnih.govresearchgate.net Analysis of the primary sequence shows that the PheP protein is markedly hydrophobic, with nonpolar residues constituting approximately 71% of its composition. nih.govresearchgate.net
Bioinformatic analyses using tools for functional domain prediction classify PheP within the Amino acid-polyamine-organocation (APC) family of transporters, a well-characterized group within the larger Major Facilitator Superfamily (MFS). uniprot.org The protein contains a conserved amino acid permease domain (Pfam: AA_permease, PF00324), which is characteristic of transporters that move amino acids across the membrane. uniprot.org This domain is predicted to span a significant portion of the protein sequence.
PheP shares significant sequence homology with other amino acid permeases. Its closest homolog in E. coli is the general aromatic amino acid permease, AroP, with which it shares 59.6% identity. nih.govresearchgate.net This high degree of similarity suggests a conserved structural framework and transport mechanism. Lesser, but still notable, homology is observed with permeases from Saccharomyces cerevisiae, such as CAN1 (arginine permease), PUT4 (proline permease), and HIP1 (histidine permease). nih.govresearchgate.net
Table 1: Properties of E. coli Phenylalanine-Specific Permease (PheP)
| Property | Value/Description | Source(s) |
|---|---|---|
| Gene Name | pheP | uniprot.orgnih.gov |
| Organism | Escherichia coli (strain K12) | uniprot.org |
| Protein Length | 458 amino acids | uniprot.orgnih.govresearchgate.net |
| Molecular Weight | 50,677 Da | uniprot.org |
| Hydrophobicity | ~71% nonpolar residues | nih.govresearchgate.net |
| Protein Family | Amino acid-polyamine-organocation (APC) | uniprot.org |
| Superfamily | Major Facilitator Superfamily (MFS) | uniprot.org |
| Predicted Function | Phenylalanine:H+ symporter | uniprot.org |
Predicted Secondary and Tertiary Structure Models
Based on its primary amino acid sequence and hydrophobicity profile, initial topological models predicted that PheP folds into a structure comprising 12 transmembrane (TM) segments. nih.govresearchgate.net This 12-TM helix topology is a canonical feature of the Major Facilitator Superfamily. acs.orgcreative-biostructure.comwikipedia.org These models serve as foundational hypotheses for experimental verification and more detailed structural prediction.
Modern computational methods, such as ab initio folding and template-based modeling, provide more detailed three-dimensional predictions. nih.govnih.gov For PheP, a tertiary structure model is available through the AlphaFold Protein Structure Database (accession P24207), which predicts the protein's three-dimensional fold based on its amino acid sequence. uniprot.org
The predicted tertiary structure of PheP aligns with the known architecture of MFS transporters. acs.orgwikipedia.org The model shows the 12 transmembrane helices organized into two distinct domains or bundles:
N-terminal domain: Comprising the first six helices (TM1-TM6).
C-terminal domain: Comprising the final six helices (TM7-TM12).
These two six-helix bundles are connected by a relatively long, flexible cytoplasmic loop and are packed against each other, forming a central cavity where substrate binding and translocation are thought to occur. acs.orgwikipedia.org This structural arrangement is essential for the "alternating access" mechanism of transport characteristic of the MFS. creative-biostructure.com
Experimental Determination of Membrane Topology
While sequence-based predictions provide valuable models, experimental methods are required to definitively map the topology of a membrane protein like PheP. Gene fusion technology, particularly using reporter proteins, has been instrumental in this regard. pasteur.frsu.se
The topology of PheP has been experimentally investigated using reporter gene fusion techniques, specifically with alkaline phosphatase (PhoA). nih.gov The principle of this method relies on the fact that PhoA is enzymatically active only when exported out of the cytoplasm and into the oxidative environment of the E. coli periplasm. pasteur.frnih.govnih.gov
In a key study, 25 different pheP-phoA sandwich fusion proteins were constructed. nih.gov This involved inserting the phoA gene at various sites within the pheP gene. By measuring the alkaline phosphatase activity of each resulting fusion protein, the subcellular location (cytoplasmic or periplasmic) of that specific insertion point in the PheP protein could be determined.
High PhoA Activity: Indicates that the fusion junction is located within a periplasmic loop of PheP.
Low PhoA Activity: Indicates that the fusion junction is located within a cytoplasmic loop of PheP.
The results from this comprehensive fusion analysis largely supported the predicted model of 12 transmembrane segments. nih.gov However, the experimental data also suggested necessary modifications to the initial computer-generated model, particularly concerning the precise boundaries of transmembrane spans III and VI. nih.gov This highlights the importance of experimental validation to refine bioinformatic predictions.
The phoA fusion experiments were crucial for identifying the orientation of the loops connecting the transmembrane helices. The pattern of high and low PhoA activity across the 25 fusion points confirmed a topology with both the N-terminus and the C-terminus of the PheP protein located in the cytoplasm. nih.gov
This arrangement is consistent with the "positive-inside rule," where cytoplasmic loops of membrane proteins tend to be enriched in positively charged amino acids (lysine and arginine). The 12-transmembrane helix model with cytoplasmic N- and C-termini results in the following loop distribution:
Table 2: Predicted Loop Distribution in PheP
| Feature | Number | Location |
|---|---|---|
| Transmembrane Helices | 12 | Spanning the inner membrane |
| Periplasmic Loops | 5 | Exposed to the periplasm |
| Cytoplasmic Loops | 6 | Exposed to the cytoplasm |
The identification of these loops is critical for understanding which parts of the protein are available for interaction with substrates on the periplasmic side and with regulatory or energy-coupling components on the cytoplasmic side.
Comparative Structural Analysis with Homologous Permeases
The canonical MFS fold consists of 12 transmembrane helices organized into two pseudosymmetric bundles of six helices each (N- and C-terminal domains). acs.orgcreative-biostructure.com These transporters utilize the free energy stored in electrochemical gradients to move substrates across membranes via uniport, symport, or antiport mechanisms. nih.govnih.gov The transport process is generally explained by the "rocker-switch" or "alternating access" model, where the protein undergoes conformational changes to expose a central substrate-binding site alternately to either side of the membrane. creative-biostructure.com
The lactose (B1674315) permease of E. coli (LacY) was one of the first MFS transporters to have its crystal structure solved and serves as a foundational model for the entire superfamily. wikipedia.orgnih.gov Insights from LacY and other structurally characterized MFS members provide a robust framework for understanding PheP.
Structural Architecture: Like LacY, PheP is predicted to have its 12 helices arranged in two domains. acs.orgwikipedia.org The N- and C-terminal six-helix bundles are related by a twofold pseudosymmetry axis running parallel to the membrane plane. nih.gov This structural duplication is a hallmark of the MFS fold.
Transport Mechanism: The alternating access mechanism, extensively studied in LacY, involves a large-scale conformational change. In one state (e.g., outward-facing), the substrate-binding site is accessible from the periplasm. Upon substrate binding, the protein transitions to an occluded state and then to an inward-facing state, releasing the substrate into the cytoplasm. creative-biostructure.com This cycle is driven by the co-transport of protons in the case of symporters like LacY and PheP. uniprot.orgnih.gov
Key Helices: In many MFS transporters, specific transmembrane helices in the center of each six-helix bundle (e.g., TM1, TM4, TM7, TM10) form the central translocation cavity and undergo the most significant conformational changes during the transport cycle. acs.org
By comparing the sequence and predicted structure of PheP to well-characterized MFS transporters like LacY, researchers can generate specific hypotheses about which residues in PheP are critical for substrate recognition, proton coupling, and the conformational changes required for transport.
2 Implications for PheP from High-Resolution Structures of Related Transporters
Although a high-resolution crystal structure of the phenylalanine-specific permease (PheP) from Escherichia coli is not yet available, significant insights into its three-dimensional architecture and transport mechanism can be inferred from the structures of its homologs. Early topological analyses, based on gene sequencing and fusion protein studies, predicted that PheP is a hydrophobic protein comprising 12 transmembrane (TM) segments, with both its N- and C-termini located in the cytoplasm. nih.govnih.gov This 12-TM helix topology is a hallmark of several transporter families, and high-resolution structures of related proteins have provided a robust framework for understanding PheP.
Key structural templates for PheP include the Aquifex aeolicus leucine (B10760876) transporter (LeuT) and the Microbacterium liquefaciens 5-benzyl-L-hydantoin transporter (Mhp1). bohrium.comnih.gov These proteins, despite belonging to different transporter families (Neurotransmitter:Sodium Symporter (NSS) and Nucleobase-Cation-Symport-1 (NCS1), respectively), share a conserved core structural architecture known as the "LeuT-fold". nih.govnih.gov This fold is characterized by 12 TM helices, with the first ten organized into two pseudosymmetric, inverted repeats of five helices (TM1-5 and TM6-10). nih.govnih.gov This structural conservation allows for detailed homology modeling and functional inference for PheP.
The LeuT and Mhp1 structures have been instrumental in elucidating the "alternating access" model of transport, a mechanism believed to be shared by PheP. nih.govnih.govpnas.org This model posits that the transporter undergoes significant conformational changes to expose a central substrate-binding site alternately to the extracellular and intracellular environments, preventing a continuous pore from forming across the membrane. pnas.org The LeuT-fold is typically divided into two functional domains: a "bundle" or "core" domain (composed of TM helices 1, 2, 6, and 7) and a "scaffold" or "hash" domain (TMs 3, 4, 8, and 9). nih.govpnas.org The transport cycle is driven by the rocking or rotation of the bundle domain relative to the more static scaffold domain, a motion that reciprocally opens and closes extracellular and intracellular gates. pnas.org
Crystal structures of LeuT and Mhp1 have been captured in several key conformational states—outward-facing, occluded, and inward-facing—which represent snapshots of the transport cycle. nih.govnih.gov
Outward-Facing State: In this conformation, an aqueous vestibule is open to the extracellular space, allowing the substrate (e.g., phenylalanine) and coupling ions (e.g., Na+) to enter and bind to a site located deep within the protein core. nih.gov
Occluded State: Upon substrate binding, the extracellular "gate," often involving movements of TM10 and extracellular loops, closes, sequestering the substrate from both sides of the membrane. nih.govnih.gov
Inward-Facing State: A subsequent large-scale conformational change, involving the tilting of the bundle helices, closes the extracellular pathway and opens an intracellular one, allowing for substrate release into the cytoplasm. pnas.org Cysteine accessibility studies on related transporters have shown that helices TM1, TM5, and TM8 are key to lining this intracellular cavity. pnas.org
These homologous structures provide a detailed blueprint for building computational models of PheP. By aligning the PheP amino acid sequence with those of LeuT and Mhp1, researchers can predict the specific residues in PheP that form the phenylalanine and sodium ion binding sites, as well as those that constitute the moving parts of the extracellular and intracellular gates. Given that PheP is a sodium-coupled symporter, the conserved sodium-binding sites (Na1 and Na2) identified in LeuT are of particular importance for modeling its function and ion-coupling mechanism. nih.govfrontiersin.org The detailed molecular interactions observed in these high-resolution structures thus offer a powerful predictive tool for understanding the structure-function relationship of phenylalanine-specific permease in E. coli.
Interactive Data Tables
Table 1: Comparison of PheP and its Structural Homologs
| Feature | Phenylalanine-specific permease (PheP) | Leucine Transporter (LeuT) | 5-benzyl-L-hydantoin Transporter (Mhp1) |
|---|---|---|---|
| Organism | Escherichia coli | Aquifex aeolicus | Microbacterium liquefaciens |
| Transporter Family | Amino Acid-Polyamine-Organocation (APC) | Neurotransmitter:Sodium Symporter (NSS/SLC6) | Nucleobase-Cation-Symport-1 (NCS1) |
| Number of TM Helices | 12 (predicted) nih.gov | 12 nih.gov | 12 nih.gov |
| Core Architecture | LeuT-fold (inferred) | LeuT-fold nih.gov | LeuT-fold nih.gov |
| Substrate(s) | Phenylalanine, Tyrosine uniprot.org | Leucine, Alanine (B10760859) nih.gov | Hydantoin derivatives nih.gov |
| Ion Coupling | Na+ (inferred) | 2 Na+ nih.gov | 1 Na+ nih.gov |
| Transport Mechanism | Alternating Access (inferred) | Alternating Access pnas.org | Alternating Access nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Phenylalanine |
| Sodium |
| Leucine |
| 5-benzyl-L-hydantoin |
| Tyrosine |
Physiological Significance and Metabolic Integration of Phep
Contribution to Intracellular Phenylalanine Homeostasis in E. coli
Phenylalanine-specific permease (PheP) is a cornerstone in maintaining the delicate balance of intracellular phenylalanine in E. coli. As a high-affinity transporter, PheP is particularly adept at scavenging phenylalanine from the environment, even when it is present at very low concentrations. nih.govresearchgate.net This is evidenced by its low Michaelis constant (Kₘ) for phenylalanine, which is approximately 2 µM. researchgate.net This high affinity ensures a steady supply of this essential amino acid for protein synthesis and other cellular processes.
The transport of phenylalanine by PheP is an active process, meaning it requires energy to move the amino acid across the cytoplasmic membrane and into the cell. This allows E. coli to accumulate phenylalanine against a concentration gradient, a critical function for survival in nutrient-scarce environments. uniprot.org By actively managing the influx of phenylalanine, PheP helps to maintain intracellular levels within an optimal range, preventing both deficiency and the potential toxicity that can arise from excessive accumulation.
Role in Aromatic Amino Acid Metabolism and Biosynthesis Pathways
The activity of PheP is intricately linked with the metabolism and de novo biosynthesis of aromatic amino acids. When external phenylalanine is available, PheP transports it into the cell. The resulting increase in intracellular phenylalanine concentration serves as a key regulatory signal. frontiersin.orgacs.org This signal triggers feedback inhibition of crucial enzymes in the phenylalanine biosynthesis pathway, conserving cellular energy and resources that would otherwise be expended on synthesizing an already available compound.
Specifically, high intracellular levels of phenylalanine allosterically inhibit the activity of chorismate mutase-prephenate dehydratase, the product of the pheA gene. frontiersin.orgnih.gov This enzyme catalyzes a rate-limiting step in the conversion of the common precursor, chorismate, to phenylalanine. frontiersin.org Therefore, by controlling the intracellular concentration of phenylalanine, PheP directly influences the metabolic flux through this biosynthetic pathway. When external phenylalanine is abundant, its uptake via PheP effectively shuts down its own synthesis.
Interplay and Redundancy with Other Amino Acid Transport Systems (e.g., AroP, LIV-I/LS)
E. coli possesses a suite of amino acid transporters with overlapping specificities, creating a robust and flexible network for nutrient acquisition. PheP is a highly specific transporter for phenylalanine. nih.gov However, it functions alongside other transporters that can also import this amino acid, most notably the general aromatic permease (AroP) and the branched-chain amino acid transport systems (LIV-I/LS). nih.govresearchgate.net
AroP is a broad-specificity transporter for all three aromatic amino acids—phenylalanine, tyrosine, and tryptophan. nih.gov In contrast, PheP shows a strong preference for phenylalanine and can also transport tyrosine, but not tryptophan. uniprot.org The LIV-I/LS system, primarily responsible for the uptake of leucine (B10760876), isoleucine, and valine, has also been identified as a third transporter for phenylalanine. nih.gov This redundancy ensures that E. coli can acquire phenylalanine under a wide variety of environmental conditions. The different affinities and specificities of these transporters allow for a nuanced response to the availability of various amino acids.
Below is a data table comparing the kinetic parameters and substrate specificities of these transport systems for phenylalanine.
| Transporter | Gene(s) | Primary Substrates | Other Substrates | Kₘ for Phenylalanine (µM) |
| PheP | pheP | Phenylalanine | Tyrosine | ~2 researchgate.net |
| AroP | aroP | Phenylalanine, Tyrosine, Tryptophan | - | ~0.5 researchgate.net |
| LIV-I | livJ, livHMGF | Leucine, Isoleucine, Valine | Phenylalanine, Tyrosine | ~19 nih.gov |
| LS | livK, livHMGF | Leucine | Phenylalanine, Isoleucine, Valine | ~30 nih.gov |
This table provides an overview of the key amino acid transporters involved in phenylalanine uptake in E. coli, highlighting their genetic basis, substrate range, and affinity for phenylalanine.
Adaptation of E. coli to Varying Phenylalanine Availability in the Environment
The ability of E. coli to adapt to fluctuating nutrient levels is critical for its survival. The regulation of its amino acid transport systems is a key component of this adaptive response. While the expression of the general aromatic transporter, aroP, is regulated by the TyrR protein in response to the availability of aromatic amino acids, the expression of pheP appears to be constitutive and not under the control of TyrR. researchgate.netdeepdyve.com
This differential regulation allows E. coli to employ a dual strategy for managing phenylalanine acquisition. PheP provides a constant, high-affinity scavenging capability, ensuring a baseline level of phenylalanine uptake, which is especially important in environments where this amino acid is consistently scarce. nih.govresearchgate.net
In contrast, the TyrR regulon allows the cell to mount a broader response to changes in the availability of all three aromatic amino acids. uniprot.orgnih.gov The TyrR protein, acting as a transcriptional regulator, can repress or activate a suite of genes, including aroP and biosynthetic genes like aroF and aroG, based on the intracellular concentrations of phenylalanine, tyrosine, and tryptophan. uniprot.orgnih.gov For instance, in the presence of high levels of phenylalanine, TyrR can repress the expression of aroP. nih.gov This complex regulatory network, with the constitutive PheP and the regulated AroP, provides E. coli with a sophisticated mechanism to adapt its phenylalanine metabolism to a wide range of environmental conditions.
Advanced Methodologies for Phep Research
Recombinant DNA and Gene Editing Techniques for pheP Study
The foundation of modern PheP research lies in the ability to manipulate its encoding gene, pheP. Recombinant DNA technology has been pivotal since the initial stages of its characterization. The pheP gene was first isolated from a chromosomal library on a 6-kb Sau3AI fragment and its location was further narrowed down to a 2.7-kb fragment. asm.orgnih.gov This cloning was essential for sequencing the gene, which revealed an open reading frame of 1,374 nucleotides that codes for a highly hydrophobic protein of 458 amino acids. asm.orgnih.gov
Subsequent studies have heavily relied on these techniques to create specific modifications to the gene and its protein product.
Site-Directed Mutagenesis : This technique has been instrumental in identifying amino acid residues crucial for PheP function. By systematically replacing specific residues, such as the 16 proline residues in the protein, researchers have pinpointed those that have a significant effect on transport activity. asm.org For instance, changing prolines at positions 54, 341, and 442 to alanine (B10760859) was found to impact phenylalanine uptake, with the P341A mutation being particularly critical. asm.org Similarly, mutagenesis was used to confirm that a GTG codon serves as the initiation signal for translation. asm.orgnih.gov
Gene Fusions : To study the topology of PheP, a membrane protein, researchers have constructed gene fusions. By creating pheP-lacZ fusions, it was possible to introduce mutations that helped verify the gene's start codon. nih.gov
CRISPR-Cas Systems : More recently, advanced gene editing tools like CRISPR-Cas9 and CRISPR-Cas12a have revolutionized genetic engineering in E. coli. nih.govfrontiersin.orgnih.gov These systems allow for precise and efficient deletion, insertion, or modification of the pheP gene directly on the chromosome. This "scarless" editing is superior to older methods that often left behind antibiotic resistance markers. frontiersin.org CRISPR-based methods can be used to create knockout strains (ΔpheP) to study the physiological role of the transporter in isolation or in combination with knockouts of other transporters like aroP. asm.orgnih.gov
These genetic tools are fundamental for overexpressing the PheP protein for purification and biophysical analysis, as well as for creating specific mutant strains to probe structure-function relationships in vivo.
| Technique | Application in pheP Research | Key Findings/Purpose |
| Gene Cloning | Isolation and sequencing of the pheP gene. asm.orgnih.gov | Determined the gene is 1,374 nucleotides long, encoding a 458-amino acid protein. asm.orgnih.gov |
| Site-Directed Mutagenesis | Substitution of specific amino acids (e.g., prolines, charged residues). asm.org | Identified critical residues like P341 essential for transport activity. asm.org |
| CRISPR-Cas9/Cas12a | Creation of precise genomic deletions or modifications of pheP. nih.govfrontiersin.org | Enables the creation of clean knockout strains (e.g., ΔpheP) to study its function without interference from other transporters. nih.gov |
| Gene Fusions (e.g., pheP-lacZ) | Verification of translational start sites and topological studies. nih.gov | Confirmed the GTG initiation codon. nih.gov |
In Vitro and In Vivo Transport Assays
Measuring the functional activity of PheP is accomplished through transport assays, which can be performed on whole cells (in vivo) or using purified components in a controlled environment (in vitro).
In Vivo Assays : The most common method to measure PheP activity is the whole-cell uptake assay. asm.org This involves using an E. coli strain, often one lacking other major aromatic amino acid transporters like AroP (e.g., an aroP pheP double mutant transformed with a plasmid expressing pheP), to isolate the activity of PheP. asm.org The assay procedure typically involves:
Growing the engineered E. coli cells to a specific phase.
Energizing the cells with a carbon source.
Adding radiolabeled L-phenylalanine, commonly [14C]phenylalanine. asm.orgasm.org
Taking samples at various time points, filtering them to separate cells from the medium, and measuring the radioactivity accumulated inside the cells.
These assays are crucial for determining the kinetics of transport, substrate specificity, and the impact of mutations on PheP function. asm.org For example, competition assays, where uptake of radiolabeled phenylalanine is measured in the presence of other unlabeled amino acids, have shown that PheP can also transport tyrosine but not tryptophan. nih.govuniprot.org
In Vitro Assays : While less common for initial characterization, in vitro assays provide a more detailed mechanistic understanding. These assays require the purification of the PheP protein and its reconstitution into artificial lipid vesicles, known as proteoliposomes. By establishing an electrochemical gradient (e.g., a proton motive force) across the vesicle membrane, the transport of radiolabeled substrates into the proteoliposomes can be directly measured. This approach eliminates the complexities of the cellular environment, allowing for precise investigation of the energy coupling mechanism and the direct effect of inhibitors or modulators on the transporter.
| Assay Type | System | Advantages | Disadvantages |
| In Vivo | Whole E. coli cells asm.org | Physiologically relevant environment; simpler setup. | Interference from other cellular processes and transporters. |
| In Vitro | Purified PheP in proteoliposomes | Mechanistically precise; allows direct study of the transporter. | Technically challenging; protein may not behave as it does natively. |
Biophysical Techniques for Studying Permease Dynamics (e.g., Fluorescence Spectroscopy)
Understanding how PheP physically moves and changes shape during the transport cycle requires biophysical techniques. biophysics.org Fluorescence spectroscopy is a particularly powerful tool for studying the dynamics of membrane proteins like PheP. nih.govresearchgate.netethz.ch
This technique involves placing fluorescent probes (fluorophores) on the protein. This can be achieved by engineering cysteine residues at specific locations in the protein and then chemically labeling them with a fluorophore. The fluorescence emitted by these probes is sensitive to their local environment. Conformational changes in the protein, such as those induced by substrate binding or changes in the membrane potential, can alter the environment of the fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. ethz.ch
For example, by placing a fluorescent probe on a specific loop or helix of PheP, researchers can monitor its movement in real-time as phenylalanine binds and is transported across the membrane. Another advanced application is Förster Resonance Energy Transfer (FRET), where two different fluorophores are placed at different locations on the protein. researchgate.net The efficiency of energy transfer between them is highly dependent on the distance separating them, making FRET a "spectroscopic ruler" to measure intramolecular distances and their changes during the transport cycle. ethz.ch These methods provide direct evidence of the dynamic conformational changes that are central to the permease's function.
Omics Approaches (e.g., Transcriptomics, Proteomics) to Assess Global Regulatory Impact
The expression and activity of PheP are not isolated from the rest of the cell's metabolic and regulatory networks. "Omics" approaches provide a global view of how PheP is regulated and how its activity impacts the cell as a whole.
Transcriptomics : This approach, typically using methods like RNA-sequencing (RNA-seq), measures the expression levels of all genes in the E. coli genome simultaneously. mdpi.comnih.govmdpi.com Transcriptomic analysis can reveal how the expression of the pheP gene is altered under different environmental conditions, such as amino acid starvation, oxidative stress, or exposure to antibiotics. nih.govmdpi.com For example, a study might compare the transcriptome of wild-type E. coli to a mutant strain under phenylalanine limitation to identify transcription factors and regulatory networks that control pheP expression. These studies have shown that massive gene dysregulation occurs in E. coli in response to environmental stressors like hydrogen peroxide. nih.govmdpi.com
Proteomics : Proteomics focuses on the large-scale study of proteins. Using techniques like mass spectrometry (MS), researchers can identify and quantify thousands of proteins in an E. coli cell extract. nih.govplos.orgembopress.org This allows for the direct measurement of PheP protein abundance under various conditions, complementing transcriptomic data. Furthermore, proteomics can be used to analyze the global cellular response to the presence or absence of PheP function. For instance, comparing the proteome of a ΔpheP strain to a wild-type strain could reveal how the cell compensates for the loss of this specific transporter, perhaps by up-regulating other transport systems or metabolic pathways. embopress.org
Together, these omics approaches place PheP within the broader context of cellular physiology, revealing its connections to stress responses, metabolic regulation, and other transport systems.
Computational Biology and Bioinformatics for Sequence, Structure, and Evolution Analysis
Computational and bioinformatic tools are indispensable for interpreting experimental data and generating new hypotheses about PheP. nih.govresearchgate.net
Bioinformatics begins with the analysis of the PheP protein sequence. By comparing its amino acid sequence with vast databases of other proteins, researchers can identify evolutionary relationships. Sequence alignments have shown that PheP is highly homologous to the general aromatic amino acid permease (AroP) in E. coli, with 59.6% identity. asm.orgnih.gov It also shares homology with various amino acid transporters in other bacteria and even in eukaryotes like the yeast Saccharomyces cerevisiae. asm.org These comparisons help in identifying conserved sequence motifs, which are short, recurring patterns of amino acids that often correspond to important functional or structural sites, such as substrate-binding pockets or transmembrane domains.
While obtaining an experimental 3D structure of a membrane protein like PheP is challenging, its structure can be predicted with high confidence using computational methods.
Molecular Dynamics (MD) Simulations : An MD simulation takes a 3D structural model and simulates the physical movements of its atoms and molecules over time. plos.org By placing a model of PheP embedded in a simulated lipid bilayer with water and ions, researchers can observe its dynamic behavior. MD simulations can be used to study how the permease binds to its substrate, phenylalanine, and to model the large-scale conformational changes that are thought to accompany the transport of the substrate across the membrane. This provides a powerful, albeit theoretical, window into the mechanistic details of the transport process at an atomic level.
Phylogenetic Reconstruction and Evolutionary Trajectories
The phenylalanine-specific permease (PheP) of Escherichia coli is a member of the large and evolutionarily ancient Amino Acid-Polyamine-Organocation (APC) superfamily of transporters. microbiologyresearch.orgnih.govnih.gov Phylogenetic analysis reveals that this superfamily is widespread, with members in both prokaryotic and eukaryotic domains, indicating its origin predates the divergence of these major life forms. microbiologyresearch.org The APC superfamily is characterized by transporters that typically possess 12 transmembrane segments and facilitate the movement of amino acids, their derivatives, and other organic cations across cellular membranes. microbiologyresearch.orgnih.gov The evolutionary history of the superfamily is marked by ancient intragenic duplication events, which have given rise to its vast diversity. nih.gov
PheP belongs to the Amino Acid Permease (AAP) family, a distinct lineage within the APC superfamily. To understand the evolutionary trajectory of E. coli's PheP, it is crucial to examine its relationship with orthologous and paralogous proteins. Orthologs, genes in different species that evolved from a common ancestral gene via speciation, often retain similar functions. Paralogs, which arise from gene duplication within a single genome, are more likely to diverge and acquire new functions.
Comparative genomic analysis shows that PheP is highly conserved among closely related species within the Enterobacteriaceae family. Orthologs in species such as Salmonella enterica and Klebsiella pneumoniae share a high degree of sequence identity with the E. coli PheP, suggesting a strong selective pressure to maintain its primary function in phenylalanine transport.
| Organism | Protein Accession | Sequence Identity to E. coli K-12 PheP | Functional Note |
|---|---|---|---|
| Salmonella enterica serovar Typhimurium | A0A0F6B7Y9 | ~92% | Presumed phenylalanine-specific permease |
| Klebsiella pneumoniae | A0A1E3M5X3 | ~88% | Annotated as aromatic amino acid permease |
| Yersinia pestis | Q8ZHM9 | ~75% | Annotated as aromatic amino acid transporter |
| Shigella flexneri | Q83L31 | ~99% | Presumed phenylalanine-specific permease |
The evolutionary landscape of bacterial genomes, including that of E. coli, is significantly shaped by horizontal gene transfer (HGT), the movement of genetic material between different organisms. nih.gov While direct evidence for the HGT of the pheP gene itself is not extensively documented, the plasticity of the E. coli genome and the frequent transfer of metabolic genes suggest that HGT could play a role in the dissemination and evolution of amino acid transporters. The acquisition of a new permease via HGT could, for instance, lead to the functional redundancy of an existing paralog, relaxing selective pressure and allowing it to evolve a new substrate specificity. This process of gene acquisition and subsequent functional divergence is a key driver of metabolic innovation in bacteria.
The evolutionary trajectory of PheP is therefore a product of both vertical descent, leading to highly conserved orthologs in closely related species, and the broader evolutionary dynamics of the bacterial pangenome, where gene duplication and HGT provide the raw material for functional innovation. The high degree of conservation within the Enterobacteriaceae points to a crucial, conserved role for phenylalanine transport, while the broader diversity within the APC superfamily illustrates the evolutionary plasticity that allows bacteria to adapt to a wide array of nutritional environments.
Evolutionary History and Phylogenetics of Phenylalanine Permeases
Evolutionary Relationship of PheP within the MFS and Other Transporter Superfamilies
The phenylalanine-specific permease (PheP) is a transport protein that facilitates the movement of phenylalanine across the cell membrane. uniprot.org Phylogenetically, PheP from E. coli is classified within the Amino Acid-Polyamine-Organocation (APC) Superfamily, a large and ancient group of secondary transporters. uniprot.orgnih.gov Members of the APC superfamily are known to transport amino acids, their derivatives, and other organic cations. nih.gov The sensing and signaling functions associated with APC transporter proteins appear to have been conserved throughout evolution. nih.gov
While PheP belongs to the APC superfamily, this group shares functional and structural similarities with another major group of transporters, the Major Facilitator Superfamily (MFS). nih.govwikipedia.org The MFS is one of the largest and most ubiquitous superfamilies of membrane transport proteins, found in all kingdoms of life. nih.govwikipedia.orgnih.gov MFS transporters are secondary carriers that move small solutes like sugars, metabolites, drugs, and amino acids across cell membranes. wikipedia.org
Both APC and MFS transporters are typically secondary carriers, utilizing chemiosmotic gradients (e.g., a proton motive force) to drive transport, and many members of both superfamilies share a common structural fold consisting of 12 transmembrane helices (TMS). wikipedia.orgnih.govresearchtrends.net This shared topology is believed to have arisen from ancient intragenic duplication events. wikipedia.orgnih.gov Evidence suggests that the primordial MFS transporter evolved from a 6-TMS protein, which itself was the product of a triplication of a 2-TMS hairpin structure. nih.gov Despite these similarities, the APC and MFS are considered distinct superfamilies based on detailed phylogenetic analyses of their protein sequences.
Table 1: Comparison of Transporter Superfamilies (APC vs. MFS)
| Feature | APC Superfamily | MFS Superfamily |
|---|---|---|
| Primary Function | Transport of amino acids, polyamines, and organocations. nih.govnih.gov | Transport of a diverse range of substrates including sugars, drugs, metabolites, and amino acids. wikipedia.org |
| Energy Coupling | Secondary active transport (symporters, antiporters) utilizing ion gradients. nih.gov | Secondary active transport (symporters, antiporters) and facilitated diffusion (uniporters). nih.govwikipedia.org |
| Typical Structure | 12 transmembrane segments (TMS), with N and C termini in the cytoplasm. nih.govnih.gov | Typically 12 or 14 transmembrane segments (TMS). wikipedia.orgnih.govresearchtrends.net |
| Example Members | PheP (Phenylalanine Permease), AroP (Aromatic Amino Acid Permease). uniprot.orgnih.gov | LacY (Lactose Permease), GlpT (Glycerol-3-phosphate Transporter). plos.orgnih.gov |
Conservation and Divergence of Aromatic Amino Acid Permeases Across Bacterial Species
Across bacterial species, aromatic amino acid permeases exhibit both conservation of critical functional elements and divergence in sequence. In E. coli, the phenylalanine-specific permease (PheP) is closely related to the general aromatic amino acid permease, AroP, which transports phenylalanine, tyrosine, and tryptophan. nih.gov The topological models for both permeases are very similar, each comprising 12 transmembrane spans. nih.govnih.gov Studies on AroP have identified charged residues within the transmembrane domains that are conserved across a large family of amino acid transporters and are essential for transport activity, suggesting a shared mechanistic core. nih.gov
The degree of conservation can also be influenced by the lifestyle of the bacterium. For instance, LCRs (low complexity regions) in proteins, which tend to evolve rapidly, show higher conservation when comparing pathogenic strains, particularly in extracellular proteins, suggesting a role in host-pathogen interactions. mdpi.com The phylogenetic relationships among enteric bacteria, which can be mapped using traits from their aromatic amino acid biosynthesis pathways, provide a framework for understanding the divergence of their respective transport proteins. nih.govnih.gov
Mechanisms of Permease Evolution (e.g., Gene Duplication, Horizontal Gene Transfer)
The evolution of permeases, like many bacterial proteins, is driven by two principal mechanisms: horizontal gene transfer (HGT) and gene duplication.
Horizontal Gene Transfer (HGT) is the movement of genetic material between different organisms and is a primary driver of evolution in bacteria. wikipedia.orgsciencedaily.com It is considered the main mechanism by which prokaryotes expand their gene families and acquire new abilities, such as antibiotic resistance or the capacity to metabolize new compounds. wikipedia.orgsciencedaily.comnih.gov Through HGT, a bacterium can rapidly acquire a fully formed and specialized permease gene from another species, allowing for swift adaptation to a new environmental niche or the ability to utilize a novel nutrient source. ucsd.eduresearchgate.net
Gene Duplication provides the raw genetic material for evolutionary innovation. biorxiv.orgyoutube.com When a gene is duplicated, one copy can maintain the original function, freeing the second copy from selective pressure. youtube.com This redundant copy can then accumulate mutations, potentially leading to one of several outcomes:
Neofunctionalization : The duplicated gene acquires a completely new function.
Subfunctionalization : The two gene copies each specialize in a subset of the original gene's functions. For example, a general amino acid permease could duplicate, with one copy evolving into a high-affinity specialist for a single amino acid (like PheP) while the other retains a broader specificity. nih.gov
The fundamental structure of many permeases is itself a product of ancient duplication events. The common 12-TMS fold of MFS and APC transporters is thought to have arisen from an intragenic tandem duplication of a gene encoding a 6-TMS protein. wikipedia.orgnih.gov
Table 2: Mechanisms of Permease Evolution
| Mechanism | Description | Significance in Bacteria |
|---|---|---|
| Horizontal Gene Transfer (HGT) | Transfer of genetic material between different organisms, not through parent-to-offspring inheritance. wikipedia.orguni.edu | The predominant mechanism for acquiring novel functions and expanding gene families, allowing for rapid adaptation. sciencedaily.comucsd.edu |
| Gene Duplication | An error in DNA replication or repair creates a second copy of a gene. youtube.com | Creates genetic redundancy, allowing the new copy to evolve a new function (neofunctionalization) or a more specialized function (subfunctionalization). nih.govbiorxiv.org |
| Intragenic Duplication | Duplication of a portion of a gene, often leading to repeated domains within a single protein. | Believed to be the origin of the common 12-TMS structure in large transporter superfamilies like MFS. wikipedia.orgnih.gov |
Evolutionary Pressures Driving Substrate Specificity and Transport Efficiency
The evolution of a permease's substrate specificity and transport efficiency is shaped by strong selective pressures from the organism's environment and metabolic needs.
One of the primary pressures is nutrient availability and competition . In an environment where a specific nutrient like phenylalanine is scarce or contested, there is a strong advantage to evolving a high-affinity, highly specific transporter. Such a transporter can efficiently scavenge the nutrient from the environment, outcompeting other organisms or other, less-efficient transporters in the same cell. The evolution of specialized transporters from more generalist ancestors is a recurring theme in transporter evolution. nih.gov
Another significant pressure is the avoidance of toxic compounds . Many organisms produce toxic molecules that are structural analogs of essential nutrients. A permease with broad specificity might accidentally import these toxic analogs, leading to cell death. Directed evolution experiments have shown that transporters can be evolved to discriminate against toxic analogs, such as 4-fluorophenylalanine, highlighting the selective advantage of high specificity. rug.nlrug.nl
Finally, the evolution of permeases is intricately linked to the cell's internal metabolic regulation . In E. coli, the expression of aromatic amino acid permeases is controlled by regulatory proteins like TyrR, which senses the intracellular concentration of these amino acids and adjusts gene expression accordingly. nih.gov This integration ensures that the cell does not waste energy importing amino acids when they are already abundant. Furthermore, the need to supply amino acids for specific processes, such as biofilm formation, can also exert selective pressure on transport systems. oup.com
Applications in Bacterial Biotechnology and Model System Development
PheP as a Model System for Membrane Protein Structure-Function Studies
The PheP protein has been instrumental as a model system for investigating the intricate relationship between the structure and function of membrane proteins. It is a high-affinity permease responsible for the active transport of phenylalanine across the cytoplasmic membrane of E. coli. nih.govuniprot.org
Initial topological models, based on sequence analysis, proposed that PheP consists of 12 transmembrane segments with both the N-terminus and C-terminus located in the cytoplasm. nih.govnih.govresearchgate.net This model has been extensively tested and refined through experimental techniques. One key approach involved creating sandwich fusion proteins by inserting the 'phoA gene (encoding alkaline phosphatase) at various sites within the pheP gene. nih.govnih.gov The resulting enzymatic activity of these fusion proteins helped to confirm the 12-transmembrane-segment topology. nih.gov However, this analysis also suggested necessary alterations to the model concerning spans III and VI, which were further supported by site-directed mutagenesis. nih.gov
Site-directed mutagenesis has been a pivotal tool in dissecting the functional importance of specific amino acid residues within PheP. asm.org Studies have identified several charged residues, including E118, K168, E226, and R252, as essential for the uptake of phenylalanine. asm.org Furthermore, the roles of the 16 proline residues in the PheP protein have been systematically investigated. asm.org While many proline substitutions had minimal impact, replacing proline with alanine (B10760859) at positions P54, P341, and P442 led to a significant loss of transport activity, with substitutions at P341 having the most severe effects. asm.org These findings underscore the critical role of specific proline residues in maintaining the structural integrity and function of the permease. asm.org
The extensive sequence homology that PheP shares with a wide range of bacterial and eukaryotic amino acid transporters further enhances its utility as a model system. researchgate.netasm.org Notably, it exhibits 59.6% sequence identity with the general aromatic amino acid permease (AroP) of E. coli. researchgate.net This homology allows for broader implications of the structure-function relationships discovered in PheP to be inferred across a superfamily of transport proteins. asm.org
Table 1: Key Amino Acid Residues in PheP and their Functional Importance
| Residue | Location | Functional Impact of Mutation | Reference |
|---|---|---|---|
| E118 | Transmembrane | Essential for phenylalanine uptake | asm.org |
| K168 | Transmembrane | Essential for phenylalanine uptake | asm.org |
| E226 | Transmembrane | Essential for phenylalanine uptake | asm.org |
| R252 | Transmembrane | Essential for phenylalanine uptake | asm.org |
| P54 | Transmembrane | Significant loss of transport activity when replaced with alanine | asm.org |
| P341 | Transmembrane | Dramatic loss of transport activity with various substitutions | asm.org |
Engineering E. coli for Enhanced or Suppressed Phenylalanine Transport in Industrial Production
Metabolic engineering of E. coli for the overproduction of L-phenylalanine, a commercially valuable amino acid used in food and pharmaceuticals, is a significant area of research. nih.govnih.gov Control of phenylalanine transport is a key strategy in these engineering efforts.
To enhance the production of L-phenylalanine, a primary goal is to increase the export of the amino acid from the cell to prevent feedback inhibition of biosynthetic enzymes and reduce intracellular toxicity. nih.gov The inner membrane protein YddG, an exporter of aromatic amino acids, is a common target for overexpression. nih.govmdpi.com Strains engineered to overexpress yddG accumulate less L-phenylalanine intracellularly and exhibit a threefold faster export rate compared to control strains. nih.gov
Conversely, for certain biotechnological applications, it may be desirable to suppress phenylalanine transport to prevent its consumption from the medium or to channel metabolic flux towards other products. While less common in the context of L-phenylalanine production, understanding the mechanisms of uptake via permeases like PheP is crucial for designing strains with specific transport characteristics.
A multi-faceted approach is often employed to create high-yielding L-phenylalanine producer strains. These strategies include:
Alleviating Feedback Inhibition: Key enzymes in the phenylalanine biosynthesis pathway, such as those encoded by aroG and pheA, are often subject to feedback inhibition by L-phenylalanine. nih.gov Engineering these enzymes to be resistant to feedback inhibition is a critical step. nih.gov
Increasing Precursor Supply: The availability of the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is often a rate-limiting factor. nih.govnih.gov Strategies to increase their intracellular concentrations include inactivating the phosphotransferase system (PTS) to conserve PEP and overexpressing enzymes like transketolase (tktA). nih.govfao.org
Deregulation of Transcription: The transcriptional repressors TyrR and TrpR control the expression of genes in the aromatic amino acid biosynthesis pathway. nih.govmdpi.com Inactivating these repressors is a common strategy to increase the expression of pathway enzymes. mdpi.com
Adaptive Laboratory Evolution: To improve the tolerance of E. coli to high concentrations of L-phenylalanine, which can be toxic, adaptive laboratory evolution is employed. nih.gov This process selects for mutations that enhance cell membrane integrity and fluidity, allowing for higher product titers. nih.gov For instance, the transcriptional regulator MarA has been identified as playing a role in improving cell tolerance. nih.gov
Table 2: Examples of Engineered E. coli Strains for L-Phenylalanine Production
| Strain | Engineering Strategy | L-Phenylalanine Titer | Reference |
|---|---|---|---|
| E. coli PHE05 | Overexpression of marA following adaptive evolution | 80.48 g/L | nih.gov |
| E. coli MPH-3 | Multilevel engineering including blocking by-product pathways and facilitating secretion | 19.24 g/L | mdpi.com |
| E. coli H-02 | Chromosomal integration of L-Phe biosynthesis genes with strong promoters | 3.6 g/L (flask), 38.6 g/L (pilot-scale) | researchgate.net |
Development of Novel Tools for Investigating Bacterial Amino Acid Metabolism
The study of PheP and the broader phenylalanine metabolic pathway in E. coli has spurred the development and application of various molecular tools that have wider relevance for investigating bacterial amino acid metabolism.
The creation of gene fusions, particularly the pheP'-'phoA sandwich fusions, represents a powerful technique for analyzing the topology of membrane proteins. nih.govnih.gov This method, which relies on the enzymatic activity of alkaline phosphatase being dependent on its translocation across the cytoplasmic membrane, provides experimental evidence for the number and orientation of transmembrane domains. This approach is broadly applicable to the study of other bacterial membrane transport proteins.
Site-directed mutagenesis has proven to be an indispensable tool for elucidating the structure-function relationships of transport proteins like PheP. asm.org By systematically altering specific amino acid residues and observing the resulting changes in transport activity, researchers can pinpoint critical domains and individual residues responsible for substrate binding and translocation. This precise level of analysis is fundamental to understanding the molecular mechanisms of transport and for the rational design of proteins with altered functions.
Furthermore, the development of engineered E. coli strains for L-phenylalanine production has involved the use of systems biology and synthetic biology approaches. nih.gov These include the use of transcriptional profiling to understand the global cellular response to genetic modifications and high product concentrations. nih.gov The insights gained from these analyses, such as the identification of global regulators like Fis and MarA that can influence pathway flux and cell tolerance, provide new targets for metabolic engineering beyond the immediate biosynthetic pathway. nih.govnih.gov These advanced techniques and the knowledge they generate contribute to a more holistic understanding of bacterial metabolism and provide a sophisticated toolkit for the development of microbial cell factories for a variety of valuable compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Phenylalanine |
| L-phenylalanine |
| Alanine |
| Proline |
| Tyrosine |
| Tryptophan |
| Phosphoenolpyruvate (PEP) |
| Erythrose-4-phosphate (E4P) |
| Glucose |
| Acetate |
| Glycerol |
| Aspartame |
| Shikimate |
| Chorismate |
| Arginine |
| Histidine |
| Lysine |
Q & A
Q. What experimental approaches are used to determine the topology of PheP in E. coli?
The topology of PheP, including its 12 transmembrane segments, was elucidated using genetic fusion constructs with alkaline phosphatase and β-galactosidase. These fusion proteins allowed localization of hydrophilic loops by measuring enzymatic activity in cytoplasmic or periplasmic regions. Primer extension analysis identified the transcription start site, confirming the gene structure. Site-directed mutagenesis of the initiation codon (GTG) validated the translation start point .
Q. How does PheP differ from other aromatic amino acid transporters like AroP in E. coli?
PheP is a high-affinity, phenylalanine-specific transporter, while AroP is a general aromatic amino acid permease for phenylalanine, tyrosine, and tryptophan. Despite 59.6% sequence homology, their substrate specificity arises from divergent residues in transmembrane domains. Topological models show both have 12 transmembrane spans, but AroP contains critical charged residues (e.g., E151, E153, K160) in span 5, forming a proton relay system absent in PheP .
Q. What regulatory mechanisms control pheP expression in E. coli?
Unlike aroP, tyrP, and mtr (regulated by the TyrR regulon), pheP is constitutively expressed. This constitutive expression ensures baseline phenylalanine uptake under varying metabolic conditions, independent of TyrR-mediated repression or activation. Regulatory studies used transcriptional fusions (e.g., pheP-lacZ) and growth assays under amino acid limitation .
Advanced Research Questions
Q. How can site-directed mutagenesis resolve structure-function relationships in PheP?
Proline residues (P54, P341, P442) in PheP were identified as critical for transport activity via alanine-scanning mutagenesis. P341 substitutions reduced activity by >90%, likely disrupting transmembrane helix flexibility. Mutant proteins retained membrane integration, confirmed by [³⁵S]methionine labeling and immunoprecipitation. This approach isolates functional domains without affecting protein stability .
Q. What phylogenetic evidence supports PheP’s classification within the APC superfamily?
PheP belongs to COG1113, a clan of amino acid-polyamine-organo-cation (APC) transporters. Phylogenetic analysis of 257 non-orthologous pairs in COG1113 revealed PheP clusters with E. coli AroP and S. cerevisiae CAN1 (arginine permease), supported by bootstrap values >90%. This evolutionary divergence explains substrate specificity differences despite shared 12-transmembrane topology .
Q. How do contradictions in PheP transport kinetics inform mechanistic models?
Discrepancies in reported values for phenylalanine (1–10 µM) arise from assay conditions (e.g., pH, proton motive force). Studies using ΔphoP mutants and competitive inhibition assays (e.g., with tryptophan or tyrosine) clarified PheP’s strict substrate specificity. Data normalization to membrane potential (via Δψ measurements) resolves kinetic variability .
Q. What role does PheP play in metabolic engineering of aromatic compounds?
PheP overexpression in recombinant E. coli enhances chorismate flux toward phenylalanine-derived metabolites, such as Pseudomonas quinolone signal (PQS). Coupling PheP with feedback-resistant DAHP synthases (e.g., AroG⁴⁶⁷) increases titers in shikimate pathway engineering. Metabolomic profiling and C-flux analysis quantify transport contributions to pathway efficiency .
Methodological Guidance
Q. How to design experiments distinguishing PheP activity from overlapping transporters?
- Use E. coli strains with deletions in aroP, tyrP, and mtr to isolate PheP function.
- Employ radiolabeled [¹⁴C]-phenylalanine uptake assays under controlled proton motive force.
- Validate specificity via inhibition with structural analogs (e.g., p-fluorophenylalanine) .
Q. What bioinformatics tools analyze PheP homology and evolution?
- Use CLANS for sequence similarity network analysis of APC superfamily members.
- Apply PhyML or RAxML for maximum-likelihood trees, incorporating bootstrap validation.
- Predict transmembrane domains with TMHMM or MEMSAT-SVM .
Data Interpretation and Reporting
-
Key Table: Functional Mutants of PheP
Mutation Transport Activity (% WT) Membrane Integration Proposed Role P54A 50% Intact Helix kinking P341A <10% Intact Span IX stability P442A 60% Intact C-terminal packing Source: -
Critical Considerations :
- Account for membrane potential variability in transport assays.
- Use orthogonal methods (e.g., FRET, cryo-EM) to validate topological models.
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